
N-3-pyridinylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-3-pyridinylcyclopentanecarboxamide, also known as CPPene, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPPene belongs to the class of compounds known as pyridine carboxamides, which are known for their diverse biological activities. In
Mecanismo De Acción
N-3-pyridinylcyclopentanecarboxamide inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This mechanism of action is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin and ibuprofen. However, N-3-pyridinylcyclopentanecarboxamide has been shown to be more selective for COX-2 than NSAIDs, which can also inhibit the activity of COX-1, an enzyme that is important for maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and anti-cancer effects, N-3-pyridinylcyclopentanecarboxamide has been shown to have other biochemical and physiological effects. N-3-pyridinylcyclopentanecarboxamide has been shown to inhibit the growth of bacteria and viruses, suggesting that it may have antimicrobial properties. N-3-pyridinylcyclopentanecarboxamide has also been shown to modulate the activity of ion channels in the brain, which may have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-3-pyridinylcyclopentanecarboxamide in lab experiments is its high purity and availability. N-3-pyridinylcyclopentanecarboxamide can be synthesized in large quantities with high yield and purity, making it a cost-effective option for research purposes. However, one limitation of N-3-pyridinylcyclopentanecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-3-pyridinylcyclopentanecarboxamide has not been extensively studied in animal models, so its safety and efficacy in vivo are not well-established.
Direcciones Futuras
There are several future directions for research on N-3-pyridinylcyclopentanecarboxamide. One area of interest is its potential as a therapeutic agent for neurological disorders such as epilepsy and Alzheimer's disease. N-3-pyridinylcyclopentanecarboxamide's ability to modulate ion channels in the brain suggests that it may have neuroprotective effects. Another area of interest is its potential as an antimicrobial agent. N-3-pyridinylcyclopentanecarboxamide's ability to inhibit the growth of bacteria and viruses suggests that it may have applications in the treatment of infectious diseases. Finally, further studies are needed to establish the safety and efficacy of N-3-pyridinylcyclopentanecarboxamide in animal models and in humans, which will be important for its development as a therapeutic agent.
Métodos De Síntesis
N-3-pyridinylcyclopentanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxylic acid with cyclopentanone. The resulting intermediate is then treated with thionyl chloride to yield the desired product, N-3-pyridinylcyclopentanecarboxamide. This synthesis method has been optimized for high yield and purity, making N-3-pyridinylcyclopentanecarboxamide readily available for research purposes.
Aplicaciones Científicas De Investigación
N-3-pyridinylcyclopentanecarboxamide has been studied extensively for its potential as an anti-inflammatory and anti-cancer agent. In vitro studies have shown that N-3-pyridinylcyclopentanecarboxamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer growth. N-3-pyridinylcyclopentanecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-3-pyridinylcyclopentanecarboxamide may have therapeutic potential for the treatment of inflammatory and cancerous diseases.
Propiedades
IUPAC Name |
N-pyridin-3-ylcyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-1-2-5-9)13-10-6-3-7-12-8-10/h3,6-9H,1-2,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAAXSYKZIFQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5812309.png)
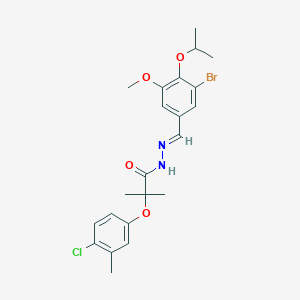
![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812327.png)

![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)
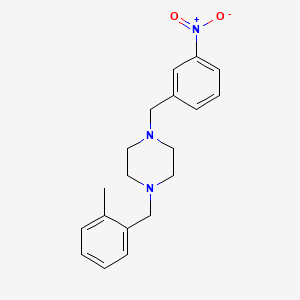
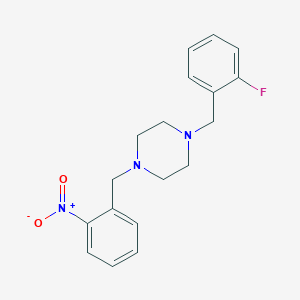
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5812369.png)
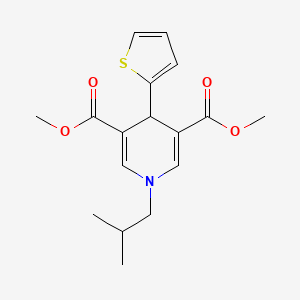
![1-acetyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5812394.png)
![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)

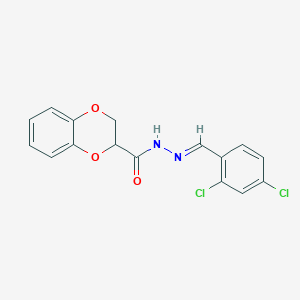
![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)